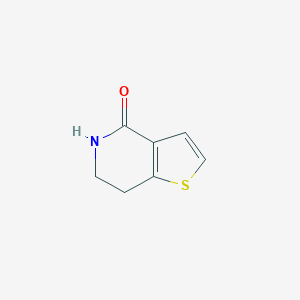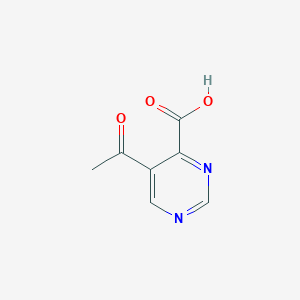
5-Acetylpyrimidine-4-carboxylic acid
Übersicht
Beschreibung
5-Acetylpyrimidine-4-carboxylic acid (APCA) is a pyrimidine derivative with the chemical formula C7H6N2O3. It is a white crystalline powder that is commonly used in scientific research due to its unique properties. APCA is a versatile compound that can be synthesized using various methods, and its applications in scientific research are vast.
Wissenschaftliche Forschungsanwendungen
5-Acetylpyrimidine-4-carboxylic acid has various applications in scientific research, including as a building block for the synthesis of other compounds, as a ligand for metal ions, as a fluorescent probe for the detection of metal ions, and as a potential therapeutic agent for the treatment of cancer and other diseases. 5-Acetylpyrimidine-4-carboxylic acid is commonly used in the synthesis of other compounds due to its unique properties, including its ability to form hydrogen bonds and its electron-withdrawing properties. 5-Acetylpyrimidine-4-carboxylic acid is also used as a ligand for metal ions in coordination chemistry due to its ability to form stable complexes with metal ions. Additionally, 5-Acetylpyrimidine-4-carboxylic acid is a fluorescent probe that can be used to detect metal ions in biological systems. Recent studies have also shown that 5-Acetylpyrimidine-4-carboxylic acid has potential therapeutic properties, including its ability to inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of 5-Acetylpyrimidine-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in the synthesis of nucleotides. 5-Acetylpyrimidine-4-carboxylic acid has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the synthesis of pyrimidine nucleotides, which can result in the inhibition of cell growth and proliferation.
Biochemische Und Physiologische Effekte
5-Acetylpyrimidine-4-carboxylic acid has various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, its ability to induce apoptosis, and its potential as an anti-inflammatory agent. Recent studies have shown that 5-Acetylpyrimidine-4-carboxylic acid has potent anti-tumor properties, and it can inhibit the growth of various cancer cell lines. 5-Acetylpyrimidine-4-carboxylic acid has also been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells. Additionally, 5-Acetylpyrimidine-4-carboxylic acid has potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
5-Acetylpyrimidine-4-carboxylic acid has several advantages and limitations for lab experiments. One advantage is its versatility, as it can be used in various applications, including as a building block for the synthesis of other compounds and as a ligand for metal ions. 5-Acetylpyrimidine-4-carboxylic acid is also relatively inexpensive and easy to synthesize, making it a popular choice for scientific research. However, one limitation of 5-Acetylpyrimidine-4-carboxylic acid is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, 5-Acetylpyrimidine-4-carboxylic acid has not been extensively studied in vivo, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of 5-Acetylpyrimidine-4-carboxylic acid, including its potential as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to fully understand the mechanism of action of 5-Acetylpyrimidine-4-carboxylic acid and its potential as an anti-tumor agent. Additionally, more research is needed to explore the potential of 5-Acetylpyrimidine-4-carboxylic acid as an anti-inflammatory agent and its potential as a ligand for metal ions. Further studies are also needed to explore the potential of 5-Acetylpyrimidine-4-carboxylic acid as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
CAS-Nummer |
133510-36-8 |
|---|---|
Produktname |
5-Acetylpyrimidine-4-carboxylic acid |
Molekularformel |
C7H6N2O3 |
Molekulargewicht |
166.13 g/mol |
IUPAC-Name |
5-acetylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H6N2O3/c1-4(10)5-2-8-3-9-6(5)7(11)12/h2-3H,1H3,(H,11,12) |
InChI-Schlüssel |
HOFDMRIORCOHPZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CN=CN=C1C(=O)O |
Kanonische SMILES |
CC(=O)C1=CN=CN=C1C(=O)O |
Synonyme |
4-Pyrimidinecarboxylicacid,5-acetyl-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

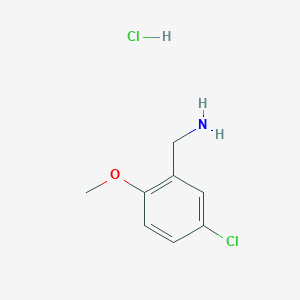
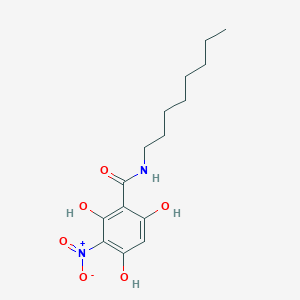
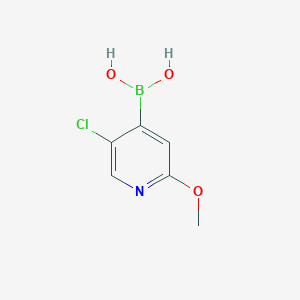
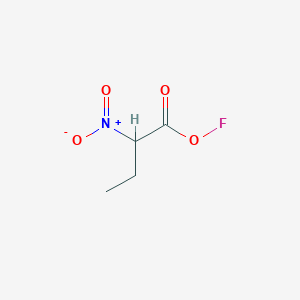
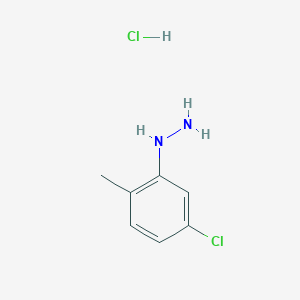
![(4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B151787.png)
![tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate](/img/structure/B151790.png)
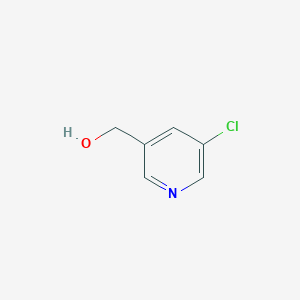
![1-(4-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)ethan-1-one](/img/structure/B151796.png)
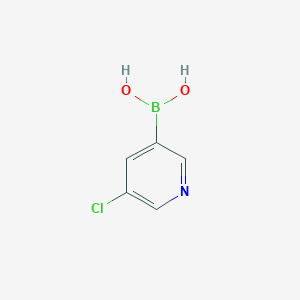
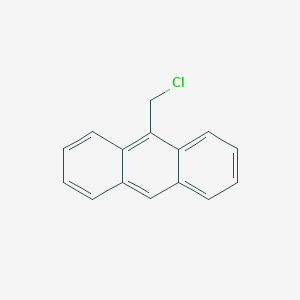
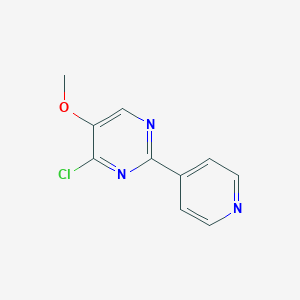
![(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151809.png)
